(S)-2-(phenoxymethyl)pyrrolidine hydrochloride
CAS No.: 174213-52-6
Cat. No.: VC0177320
Molecular Formula: C11H16ClNO
Molecular Weight: 213.705
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174213-52-6 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.705 |
| IUPAC Name | (2S)-2-(phenoxymethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m0./s1 |
| Standard InChI Key | ZQZPNGMXJUGQPP-PPHPATTJSA-N |
| SMILES | C1CC(NC1)COC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Identification
(S)-2-(Phenoxymethyl)pyrrolidine hydrochloride is a chiral compound with specific stereochemistry at the C-2 position of the pyrrolidine ring. The compound can be identified through several standard chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 174213-52-6 |
| IUPAC Name | (2S)-2-(phenoxymethyl)pyrrolidine hydrochloride |
| Molecular Formula | C₁₁H₁₆ClNO |
| InChI | 1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m0./s1 |
| InChI Key | ZQZPNGMXJUGQPP-PPHPATTJSA-N |
The compound exists as the hydrochloride salt of (S)-2-(phenoxymethyl)pyrrolidine, making it more stable and often more suitable for pharmaceutical applications than the free base form .
Structural Features
The molecule consists of three key structural components:
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A pyrrolidine ring with S-configuration at the C-2 position
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A phenoxy (C₆H₅O-) group
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A methylene (-CH₂-) linker connecting the pyrrolidine and phenoxy groups
The hydrochloride portion forms an ionic bond with the basic nitrogen atom of the pyrrolidine ring, resulting in a positively charged pyrrolidinium center balanced by a chloride counterion .
Stereochemistry
The compound features a stereogenic center at the C-2 position of the pyrrolidine ring, with the S-configuration being essential to its specific biological and chemical properties. This stereochemistry distinguishes it from its enantiomer, (R)-2-(phenoxymethyl)pyrrolidine, which has different chemical properties and potentially different biological activities .
The S-enantiomer has the phenoxymethyl group positioned in a specific spatial orientation relative to the pyrrolidine ring, which can be critical for molecular recognition in biological systems and for its application in asymmetric synthesis .
Synthesis and Preparation
Stereoselective Methods
For the preparation of optically pure compounds like (S)-2-(phenoxymethyl)pyrrolidine hydrochloride, several approaches may be employed:
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Use of chiral starting materials from the natural chiral pool
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Resolution of racemic mixtures
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Asymmetric catalysis
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Enzymatic or biocatalytic processes
The choice of method depends on factors such as scale, desired optical purity, cost considerations, and available starting materials .
Chemical Reactivity and Applications
Reactivity Profile
(S)-2-(Phenoxymethyl)pyrrolidine hydrochloride contains several reactive functional groups:
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The basic nitrogen of the pyrrolidine ring (though partially neutralized in the salt form)
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The ether linkage of the phenoxy group
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The aromatic phenyl ring
These functional groups provide multiple sites for potential chemical transformations, making the compound versatile in various synthetic applications .
Applications in Organic Synthesis
The compound has potential applications as:
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A chiral auxiliary in asymmetric synthesis
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A building block for the synthesis of more complex pharmaceutical compounds
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A precursor for the preparation of ligands for asymmetric catalysis
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A structural element in the synthesis of biologically active compounds with specific spatial configurations
Analytical Characterization
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods, particularly those utilizing chiral stationary phases, would be valuable for:
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Determining the enantiomeric purity of the compound
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Assessing the presence of potential synthetic impurities
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Quantitative analysis in formulations or biological samples
These methods are especially important for confirming the stereochemical purity of the compound, as the presence of the R-enantiomer would be considered an impurity that could affect its intended applications .
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